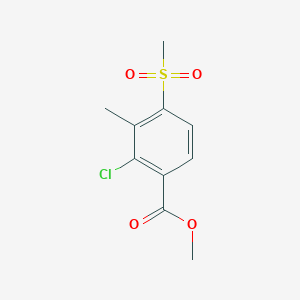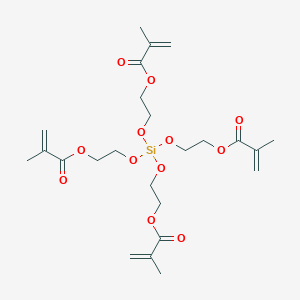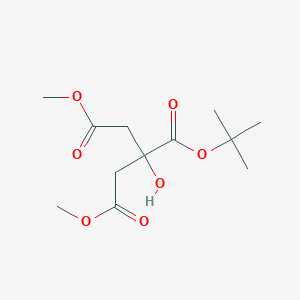
2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate
Vue d'ensemble
Description
2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate, commonly referred to as 2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylic acid (2-TBDM-HPCA), is an organic compound belonging to the family of carboxylic acids. It is a colorless, odorless, and non-toxic solid that has a variety of applications in the fields of organic synthesis, materials science, and biochemistry.
Applications De Recherche Scientifique
Conversion to 1,3-Oxathiolanes : Tert-butyl 2-hydroxyalkyl sulfides, which can be derived from reactions involving similar compounds, are directly converted to 1,3-oxathiolanes, indicating potential applications in organic synthesis (Porter, Saez, & Sandhu, 2006).
Use as a Chiral Auxiliary : The compound and its derivatives have been used as chiral auxiliaries in synthetic chemistry. These compounds show potential in dipeptide synthesis and the preparation of enantiomerically pure organic compounds (Studer, Hintermann, & Seebach, 1995).
Synthesis of 2-Amino-4H-Pyrans : This compound has been used in the synthesis of 2-amino-4H-pyrans, which are important in various applications such as anti-cancer, antihypertensive, and coronary dilating agents (Zonouzi, Kazemi, & Nezamabadi, 2006).
Malonyl-CoA Decarboxylase Inhibitors : Derivatives of this compound have been used in the discovery of new malonyl-coenzyme A decarboxylase inhibitors. These inhibitors are potential treatments for ischemic heart diseases (Cheng et al., 2006).
In Synthesis of 3-Hydroxy-2-methylpropanoic Acid Esters : It has been used in the synthesis of 3-hydroxy-2-methylpropanoic acid esters, which are valuable building blocks in synthetic chemistry (Jeulin, Ayad, Ratovelomanana-Vidal, & Genêt, 2007).
In Organometallic Chemistry : Its derivatives have been studied in the context of organometallic chemistry for their role in forming Lewis-acid-base adducts (Veith, 1978).
Protection of Hydroxyl Groups : It is used in the development of chemical agents for protecting hydroxyl groups, especially in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).
Propriétés
IUPAC Name |
2-O-tert-butyl 1-O,3-O-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O7/c1-11(2,3)19-10(15)12(16,6-8(13)17-4)7-9(14)18-5/h16H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSGVJPWIKGYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


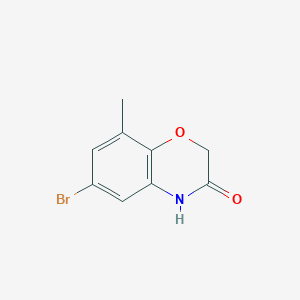
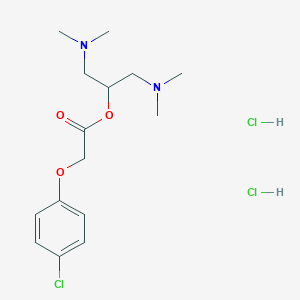
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
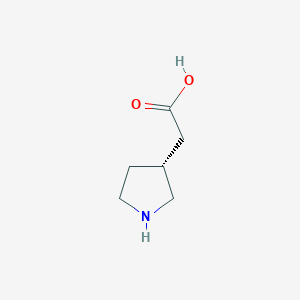

![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
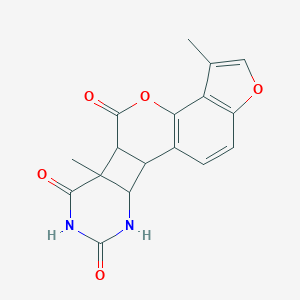

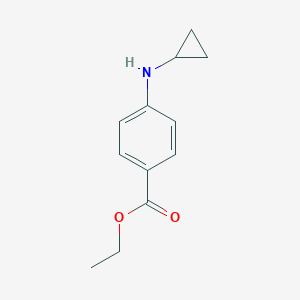

![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
